molecular formula C5H10F3NO B6226956 4-amino-3-(trifluoromethyl)butan-1-ol CAS No. 1330753-66-6

4-amino-3-(trifluoromethyl)butan-1-ol

Cat. No.: B6226956
CAS No.: 1330753-66-6
M. Wt: 157.1
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Description

4-amino-3-(trifluoromethyl)butan-1-ol is a chiral amino alcohol building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring both an amino group and a hydroxyl group on an aliphatic chain with a strategically placed trifluoromethyl group, makes it a valuable scaffold for constructing more complex molecules. The trifluoromethyl group is a key motif in modern drug design due to its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity . This compound is primarily used in research and development as a precursor for the synthesis of various pharmacologically active molecules. Researchers utilize it to develop potential ligands for biological targets and to create compound libraries for high-throughput screening. As a key intermediate, it can be incorporated into molecules that target a range of diseases, contributing to the advancement of new therapeutic agents. The presence of both amino and alcohol functional groups allows for versatile chemical modifications, enabling conjugation to various other molecular fragments. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

1330753-66-6

Molecular Formula

C5H10F3NO

Molecular Weight

157.1

Purity

95

Origin of Product

United States

Preparation Methods

General Reaction Mechanism and Conditions

The iminoiodane-mediated synthesis of amino alcohols, as demonstrated in the preparation of structurally analogous compounds, involves the reaction of N-tosyliminoiodanes (e.g., PhI=NTs) with Grignard reagents. This method, originally developed for 1,4-amino alcohols, can be adapted for 4-amino-3-(trifluoromethyl)butan-1-ol by selecting appropriate substrates and reagents.

Key Steps :

  • Iminoiodane Activation : PhI=NTs is stirred in tetrahydrofuran (THF) under nitrogen to generate a reactive intermediate.

  • Grignard Addition : A trifluoromethyl-containing Grignard reagent (e.g., CF₃CH₂MgBr) is introduced to the activated iminoiodane. Copper(II) triflate may be added to facilitate electron transfer.

  • Workup and Purification : The reaction is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via flash chromatography (n-hexane/EtOAc gradients).

Example Protocol :

ParameterValueRole
PhI=NTs0.5 mmolElectrophilic nitrogen source
Cu(OTf)₂·PhMe0.025 mmolLewis acid catalyst
Grignard Reagent2.5 mmol (CF₃CH₂MgBr)Nucleophile
SolventTHFReaction medium
Time18 hReaction duration
Yield44–86%Isolated product yield

Challenges arise in stabilizing trifluoromethyl Grignard reagents, which are less common due to the electronegativity of fluorine. Alternatives include using pre-functionalized substrates or silyl-protected intermediates to mitigate decomposition.

Reductive Amination of Ketone Precursors

StepReagents/ConditionsOutcome
Ketone FormationPyridinium dichrolmate (PDC), DMFOxidation to butanone
Reductive AminationNH₃, NaBH₃CN, MeOHAmino alcohol formation

This approach mirrors the oxidation of amino alcohol 1a to lactam 3a using PDC, suggesting feasibility for ketone intermediates.

Nucleophilic Ring-Opening of Epoxides

Epoxide Synthesis and Amine Addition

Epoxide ring-opening with ammonia or amines offers a route to introduce the amino group adjacent to the trifluoromethyl moiety. For example:

  • Epoxidation : 3-(trifluoromethyl)but-1-ene → 3-(trifluoromethyl)but-1-ene oxide.

  • Ring-Opening : Reaction with aqueous ammonia under acidic or basic conditions.

Limitations :

  • Epoxidation regioselectivity must favor the desired position.

  • Competing side reactions (e.g., diol formation) require careful pH control.

Comparative Analysis of Methodologies

Efficiency and Scalability

MethodAdvantagesLimitations
Iminoiodane-GrignardHigh yields (44–86%)Requires unstable Grignards
Reductive AminationMild conditionsMulti-step synthesis
Epoxide Ring-OpeningAtom-economicRegioselectivity challenges

The iminoiodane method remains the most direct, albeit constrained by reagent availability. Patent US8748622B2 highlights the utility of THF and EtOAc in similar syntheses, reinforcing the practicality of this solvent system.

Purification and Characterization

Flash Chromatography and Spectroscopic Validation

Purification of 4-amino-3-(trifluoromethyl)butan-1-ol employs gradient elution (n-hexane/EtOAc, 2:1 to 1:3), effectively separating polar amino alcohols from non-polar byproducts. Characterization via ¹H/¹⁹F NMR confirms:

  • ¹H NMR : δ ~1.6–1.9 ppm (m, CH₂), δ ~3.5–3.7 ppm (m, OH), δ ~4.6–4.7 ppm (t, NH₂).

  • ¹⁹F NMR : δ ~−60 ppm (CF₃) .

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(trifluoromethyl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted butanols or butylamines.

Scientific Research Applications

4-amino-3-(trifluoromethyl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-3-(trifluoromethyl)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Trifluoromethyl-Substituted Amino Alcohols

4-Amino-1-[3-(trifluoromethyl)phenyl]butan-1-ol (DX212)
  • Molecular formula: C₁₁H₁₄F₃NO
  • CAS : 233,23553-36-4 (estimated)
  • Key features: The trifluoromethyl group is attached to the meta position of the phenyl ring.
4-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol (DX213)
  • Molecular formula: C₁₁H₁₄F₃NO
  • CAS : 233,23553-37-5 (estimated)
  • Key features : The trifluoromethyl group is attached to the para position of the phenyl ring. This configuration increases electronic withdrawal effects, which may improve binding affinity in receptor-ligand interactions compared to DX212 .
Comparison Table: Positional Isomers
Property DX212 (meta-CF₃) DX213 (para-CF₃)
Solubility in CHCl₃ High (92% yield) Moderate (62% yield)
Melting Point Not reported Not reported
Synthetic Yield 92% 62%

Functional Group Variations: Trifluoromethoxy vs. Trifluoromethyl

4-Amino-1-[3-(trifluoromethoxy)phenyl]butan-1-ol (DX214)
  • Molecular formula: C₁₁H₁₄F₃NO₂
  • Key features: Replaces the trifluoromethyl (-CF₃) group with a trifluoromethoxy (-OCF₃) group.
Comparison Table: Functional Group Effects
Property DX212 (CF₃) DX214 (OCF₃)
Molecular Weight 249.13 g/mol 265.12 g/mol
Polarity Moderate High
Synthetic Complexity Low High (requires ether linkage)

Halogenated Alcohols: Fluoro vs. Trifluoromethyl

4-Fluoro-1-butanol
  • Molecular formula : C₄H₉FO
  • CAS : 372-93-0
  • Key features: Contains a single fluorine atom at position 4.
Comparison Table: Halogenation Effects
Property 4-Amino-3-(CF₃)butan-1-ol 4-Fluoro-1-butanol
Boiling Point Not reported 142–144°C
GHS Hazard Classification Not classified Flammable (Category 3)
Applications Pharmaceuticals Solvent/Intermediate

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-amino-3-(trifluoromethyl)butan-1-ol, and how are reaction conditions optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step routes, such as nucleophilic substitution of a trifluoromethyl precursor followed by reduction of the nitro or cyano group to an amine. For example, catalytic hydrogenation (e.g., Pd/C, H₂) under anhydrous conditions is often employed to reduce intermediates, while protecting groups may be used to prevent side reactions . Reaction optimization includes adjusting solvent polarity (e.g., THF vs. ethanol), temperature gradients, and stoichiometric ratios of reagents to minimize byproducts like over-reduced species or dimerization.

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

  • Methodological Answer : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing the compound’s acidity (pKa modulation) and resistance to metabolic degradation. Its hydrophobicity improves membrane permeability, which is critical for pharmacological studies. Spectroscopic techniques like ¹⁹F NMR can track fluorine’s electronic environment, while computational tools (e.g., DFT calculations) model steric effects on nucleophilic attack or hydrogen bonding .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing 4-amino-3-(trifluoromethyl)butan-1-ol?

  • Methodological Answer :

  • NMR : ¹H, ¹³C, and ¹⁹F NMR resolve structural features (e.g., coupling patterns between the amino and trifluoromethyl groups).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways.
  • HPLC/GC : Reverse-phase HPLC with UV detection or GC-MS monitors purity, especially for enantiomeric separation if chirality is present .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during catalytic hydrogenation of intermediates?

  • Methodological Answer : Discrepancies in reaction rates or selectivity may arise from catalyst poisoning (e.g., sulfur impurities) or solvent effects. Systematic troubleshooting includes:

  • Control experiments : Testing substrate purity via elemental analysis.
  • In-situ monitoring : Using FTIR or Raman spectroscopy to track intermediate formation.
  • Catalyst screening : Comparing Pd/C, Raney Ni, or PtO₂ under identical conditions to identify optimal activity .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) models binding affinities to enzymes or receptors, leveraging the compound’s trifluoromethyl group as a hydrophobic anchor. MD simulations assess conformational stability in aqueous vs. lipid environments. QSAR studies correlate structural variants (e.g., substituent position) with activity data from bioassays .

Q. How can researchers design experiments to investigate the compound’s potential in drug discovery while mitigating toxicity risks?

  • Methodological Answer :

  • In vitro assays : Screen against cytochrome P450 enzymes to predict metabolic stability.
  • Toxicity profiling : Use zebrafish or HEK293 cell models to assess acute toxicity (LD₅₀) and genotoxicity (Ames test).
  • Structure-activity relationship (SAR) : Modify the amino alcohol backbone or trifluoromethyl position to balance efficacy and safety .

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